The compound can be synthesized through various methods involving the functionalization of piperazine derivatives. It has been studied in the context of developing new pharmaceuticals, particularly those targeting specific biological pathways.
1-(3-Iodobenzoyl)-4-methylpiperazine falls under the category of piperazine derivatives, which are cyclic organic compounds containing a piperazine ring. Piperazines are known for their diverse biological activities and are commonly used as scaffolds in drug design.
The synthesis of 1-(3-Iodobenzoyl)-4-methylpiperazine typically involves the following steps:
Technical details include controlling reaction conditions (temperature, solvent, and concentration) to maximize yield and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-(3-Iodobenzoyl)-4-methylpiperazine features a piperazine ring with a methyl group at one nitrogen atom and an iodobenzoyl moiety attached to another nitrogen atom. The presence of the iodine atom contributes to its reactivity and potential biological activity.
1-(3-Iodobenzoyl)-4-methylpiperazine can participate in various chemical reactions, including:
Technical details involve optimizing reaction conditions such as temperature, solvent choice, and catalyst loading to achieve high yields .
The mechanism by which 1-(3-Iodobenzoyl)-4-methylpiperazine exerts its effects is not fully elucidated but may involve interactions with specific biological targets. Its structural similarity to known pharmacophores suggests potential activity at various receptor sites.
Studies have indicated that compounds with similar structures can modulate neurotransmitter systems or exhibit cytotoxicity against cancer cells, highlighting its potential therapeutic roles .
Relevant analyses include spectroscopic techniques (NMR, IR) to characterize functional groups and confirm structural integrity .
1-(3-Iodobenzoyl)-4-methylpiperazine has several scientific uses:
1-(3-Iodobenzoyl)-4-methylpiperazine (CAS: 102294-90-6) is a synthetic small-molecule compound featuring a piperazine core substituted at the N1-position with a 3-iodobenzoyl group and at the N4-position with a methyl group. Its molecular formula is C₁₂H₁₅IN₂O, with a molecular weight of 330.17 g/mol. The iodine atom at the meta-position of the benzoyl ring dominates its stereoelectronic properties, influencing dipole moments (estimated at ~3.5 D) and conferring significant molecular polarity (cLogP ~1.8) [5].
Table 1: Nomenclature Systems for 1-(3-Iodobenzoyl)-4-methylpiperazine
Naming System | Designation |
---|---|
IUPAC Name | 1-(3-Iodobenzoyl)-4-methylpiperazine |
Common Synonyms | 4-Methyl-1-(3-iodobenzoyl)piperazine; N-(3-Iodobenzoyl)-N'-methylpiperazine |
CAS Registry | 102294-90-6 |
Molecular Formula | C₁₂H₁₅IN₂O |
SMILES Notation | CN1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Structurally, the molecule combines two pharmaceutically privileged motifs: the piperazine ring (a flexible heterocyclic diamine) and an iodinated aromatic carbonyl. The benzoyl group adopts a planar configuration conjugated with the carbonyl, while the meta-iodine creates an asymmetric electronic distribution. This arrangement allows the carbonyl to participate in hydrogen bonding (as acceptor) and the piperazine nitrogens to act as hydrogen bond acceptors/donors depending on protonation state. The methyl group enhances lipophilicity, impacting membrane permeability [4] [6].
Piperazine derivatives emerged prominently in mid-20th-century drug discovery, initially as anthelmintics (e.g., piperazine citrate). The 1970s–1990s saw expansion into psychopharmacology (e.g., tricyclic antidepressants with piperazine side chains) and antihistamines (e.g., cyclizine, featuring a benzhydryl-piperazine scaffold) [6]. The rationale for incorporating piperazine evolved from its favorable pharmacokinetic properties:
1-(3-Iodobenzoyl)-4-methylpiperazine represents an advanced iteration of this scaffold, where iodination enables specialized applications. The iodine atom serves as:
This compound’s design parallels medicinal chemistry strategies observed in other iodinated piperazines like 1-(2-iodobenzyl)-3-methylpiperazine (PubChem CID: 168509814) and 1,4-bis[(3-iodophenyl)carbonyl]piperazine (CAS: 324776-77-4), which exploit iodine’s halogen bonding capabilities for protein interaction [1] [8].
The strategic incorporation of iodine distinguishes this compound in drug design:
Radiolabeling and Imaging Applications
The iodine-125/131 isotopes allow SPECT imaging or targeted radiotherapy. Piperazine’s nitrogen atoms facilitate linker attachment for antibody-drug conjugates (ADCs), positioning this scaffold as a theranostic agent precursor [5] [8].
Targeted Cancer Therapeutics
Piperazine iodobenzoyl derivatives align with mitochondrial targeting strategies. Cancer cells exhibit elevated mitochondrial membrane potentials (−200 mV vs. −140 mV in healthy cells), attracting cationic compounds. Protonated piperazine accumulates in mitochondria, and the iodobenzoyl group enhances electron-withdrawing character, promoting reactive oxygen species (ROS) generation. Recent studies show analogues like 1-(4-iodobenzoyl)-4-methylpiperazine exhibit sub-micromolar cytotoxicity in leukemic cells (CC₅₀: 0.02–0.56 μM) through MMP disruption [2] [4].
Structure-Activity Relationship (SAR) Contributions
Key SAR principles demonstrated by analogues:
Table 2: Structure-Activity Relationship Principles Demonstrated by Piperazine-Iodobenzoyl Analogues
Structural Feature | Biological Impact | Medicinal Chemistry Rationale |
---|---|---|
Meta-Iodine | Enhanced target selectivity | Halogen bonding with carbonyl/backbone residues in enzymes |
Piperazine Core | pH-dependent cellular uptake | Protonation enables lysosomal/mitochondrial accumulation |
N4-Methyl Group | Balanced lipophilicity (logP 1.8–2.2) | Optimizes membrane permeability without excessive hydrophobicity |
Benzoyl Linker | Metabolic stability vs. esters | Resists esterase hydrolysis; moderate electron-withdrawal |
Prodrug and Conjugate Design
The secondary amine (piperazine N4) serves as a prodrug derivatization site. Carbamate linkages—exploiting carbamates’ metabolic stability—can be attached for controlled release. Additionally, the carbonyl oxygen participates in crystallinity enhancement, improving synthetic handling [4] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: